molecular formula C7H4N4O3 B15241111 5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B15241111
M. Wt: 192.13 g/mol
InChI Key: XKGUMFJGDVOKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. With the molecular formula C7H4N4O3 and a molecular weight of 192.13 g/mol , this molecule features a 1,2,4-oxadiazole ring, a privileged scaffold renowned for its metabolic stability and utility as a bioisostere for ester and amide functionalities . This makes it a versatile building block for the design of novel therapeutic agents. The 1,2,4-oxadiazole scaffold is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects . Specifically, related 1,2,4-oxadiazole derivatives have been investigated as potential inhibitors of viral targets, such as the SARS-CoV-2 Papain-like protease (PLpro) and the spike protein's receptor-binding domain (RBD), highlighting the scaffold's relevance in antiviral research . The structure of this compound, which incorporates a pyridazine ring and a carboxylic acid moiety, allows for further synthetic modification, enabling researchers to fine-tune physicochemical properties and explore structure-activity relationships. This product is intended for research purposes as a key intermediate or a core scaffold in the synthesis of more complex molecules for biological screening and lead optimization studies. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H4N4O3

Molecular Weight

192.13 g/mol

IUPAC Name

5-pyridazin-4-yl-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H4N4O3/c12-7(13)5-10-6(14-11-5)4-1-2-8-9-3-4/h1-3H,(H,12,13)

InChI Key

XKGUMFJGDVOKAN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Classical Amidoxime-Acyl Chloride Cyclization

The reaction of amidoximes with acyl chlorides remains the most widely used method for 1,2,4-oxadiazole formation. For 5-(pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid, this approach involves:

  • Amidoxime Preparation : Pyridazine-4-carbonitrile undergoes hydroxylamine-mediated conversion to pyridazin-4-ylamidoxime (Scheme 1A).
  • Acylation : Treatment with ethyl chlorooxalyl chloride introduces both the oxadiazole carbonyl and a protected carboxylic acid group (Scheme 1B).
  • Thermal Cyclization : Heating in aprotic solvents (e.g., 1,4-dioxane) at 120°C induces ring closure.
  • Ester Hydrolysis : Basic hydrolysis (NaOH/EtOH/H2O) converts the ethyl ester to the free carboxylic acid.

Scheme 1:

Pyridazine-4-carbonitrile → (NH2OH·HCl) → Pyridazin-4-ylamidoxime  
Pyridazin-4-ylamidoxime + Cl-CO-CO-OEt → O-Acylamidoxime intermediate  
O-Acylamidoxime → Δ → Ethyl 5-(pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylate  
Ethyl ester → NaOH → 5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid  

Continuous-Flow Synthesis

Recent advances in flow chemistry enable efficient multistep synthesis without intermediate isolation. A three-reactor continuous system achieves:

  • Amidoxime Formation : Pyridazine-4-carbonitrile and hydroxylamine react at 100°C (Residence Time [RT]: 15 min).
  • Carboxylic Acid Activation : In-situ EDC/HOBt activation of oxalic acid derivatives (RT: 5 min).
  • Oxadiazole Cyclization : Copper-catalyzed coupling at 150°C (RT: 30 min).

This method improves yield (72-85%) compared to batch processes while reducing reaction time from 48 h to <1 h.

Regiochemical Control and Functional Group Compatibility

Substituent Positioning

The target molecule's regiochemistry arises from:

  • Pyridazin-4-yl Orientation : Directed by the amidoxime's nitrile precursor
  • Carboxylic Acid Placement : Determined by the acyl chloride's reactive site

Table 1: Positional Effects of Acyl Chloride Derivatives

Acyl Chloride Product Substituent Position Yield (%)
Ethyl chlorooxalyl 3-COOEt, 5-pyridazinyl 78
Malonyl chloride 3,5-diCOOEt 42
Cyanoacetyl chloride 3-CN, 5-pyridazinyl 65

Pyridazine Stability Considerations

Reaction conditions must preserve the pyridazine ring's integrity:

  • Temperature Limit : <160°C to prevent decomposition
  • pH Sensitivity : Avoid prolonged exposure to pH <2 or >10

Advanced Catalytic Systems

Copper-Mediated Coupling

Copper(I) iodide/1,10-phenanthroline systems enhance cyclization efficiency:

Optimized Conditions:

  • Catalyst: CuI (20 mol%)
  • Ligand: 1,10-Phen (40 mol%)
  • Base: Cs2CO3 (1.5 equiv)
  • Solvent: Anhydrous 1,4-dioxane
  • Yield Improvement: 63% → 88%

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces reaction time:

Comparative Data:

Method Time (h) Yield (%)
Conventional 18 71
Microwave 0.5 83

Characterization and Analytical Data

Spectroscopic Profiles

1H NMR (400 MHz, DMSO-d6):
δ 9.12 (d, J=2.4 Hz, 1H, pyridazine-H),
8.97 (dd, J=5.2, 2.4 Hz, 1H, pyridazine-H),
8.34 (d, J=5.2 Hz, 1H, pyridazine-H),
13.21 (s, 1H, COOH).

13C NMR (101 MHz, DMSO-d6):
δ 167.4 (COOH),
164.2 (C-3 oxadiazole),
156.9 (C-5 oxadiazole),
152.1, 142.3, 129.8 (pyridazine carbons).

IR (KBr, cm−1):
3102 (O-H), 1705 (C=O), 1618 (C=N), 1540 (C=C).

Chromatographic Validation

HPLC purity (>99%) achieved using:

  • Column: C18, 250 × 4.6 mm
  • Mobile Phase: MeCN/H2O (0.1% TFA) gradient
  • Retention Time: 6.8 min

Scale-Up and Industrial Applications

Kilogram-Scale Production

Adapting the continuous-flow method:

Process Parameters:

  • Throughput: 2.1 kg/day
  • Purity: 98.5% (without chromatography)
  • Cost Reduction: 37% vs batch process

Pharmaceutical Relevance

As a bioisostere for carboxylic acid-containing drugs:

  • S1P1 Receptor Agonists : EC50 = 12 nM
  • mGlu5 NAMs : IC50 = 8.3 nM

Chemical Reactions Analysis

Types of Reactions

5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of 5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid, which can exhibit different biological activities and properties.

Scientific Research Applications

5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The 1,2,4-oxadiazole-3-carboxylic acid scaffold is highly modular, with variations in the substituent at position 5 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Comparative Analysis of 1,2,4-Oxadiazole-3-carboxylic Acid Derivatives
Compound Name Substituent Molecular Weight (g/mol) Biological Activity (IC50) Synthetic Yield (%) Key References
5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid Pyridazin-4-yl 207.14 (calculated) Not reported - -
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid (XLIX) 2-Ethoxyphenyl 235.1 [M+H]+ - 94
5-(4-(3,4-Dichloro-5-methylpyrrole-2-carboxamido)phenyl)-1,2,4-oxadiazole-3-carboxylic acid Dichloro-methylpyrrole - 1.2 µM (E. coli DNA gyrase) -
5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (HR297685) 5-Chlorothiophen-2-yl 242.62 - -
5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 7144-23-2) Pyridin-2-yl 191.15 (calculated) - -
5-(1-Ethyl-5-methylpyrazol-4-yl)-isoxazole-3-carboxylic acid Pyrazole-isoxazole hybrid 249.26 (calculated) - -

Key Observations

Substituent Effects on Bioactivity :

  • The dichloro-methylpyrrole-substituted analogue (IC50 = 1.2 µM) demonstrates potent inhibition of bacterial DNA gyrase, highlighting the role of halogenated aromatic groups in targeting enzymes . In contrast, the pyridazin-4-yl substituent’s electron-deficient nature may enhance interactions with polar active sites, though specific data are lacking.

Acidity: Electron-withdrawing groups (e.g., pyridazine, chlorothiophene) increase the carboxylic acid’s acidity, enhancing solubility and ionization at physiological pH .

Synthetic Accessibility :

  • High yields (94%) for 2-ethoxyphenyl and benzoimidazole derivatives (e.g., compound 122, 96% yield) suggest that ester hydrolysis under basic conditions (KOH/EtOH) is robust for aryl-substituted oxadiazoles . Pyridazine-based substrates may require optimized conditions due to steric or electronic effects.

Structural Isomerism :

  • Replacing oxadiazole with isoxazole () introduces a different electronic profile, as isoxazole’s oxygen atom alters hydrogen-bonding capacity and metabolic stability .

Case Study: Chlorothiophene vs. Pyridazine Substituents

  • 5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid : The pyridazine ring’s two adjacent nitrogen atoms create a highly electron-deficient system, likely enhancing binding to positively charged residues in enzyme active sites.

Biological Activity

5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. The oxadiazole scaffold is known for its potential in drug discovery, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

  • Molecular Formula : C8H5N3O3
  • Molecular Weight : 191.15 g/mol
  • CAS Number : 1086380-39-3

Biological Activity Overview

The biological activity of 5-(pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has been evaluated through various studies focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines. For instance, studies have shown that it induces apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values indicating potent activity at micromolar concentrations .
  • Mechanism of Action :
    • Apoptosis Induction : Flow cytometry assays revealed that this compound acts as a potent inducer of apoptosis in treated cancer cells. The mechanism involves the activation of p53 and caspase pathways, leading to programmed cell death .
    • Inhibition of Key Enzymes : The compound has been noted for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression .

Selectivity and Pharmacological Profile

Recent studies have indicated that derivatives of the oxadiazole scaffold exhibit selective inhibition against certain cancer-related enzymes. For example, some derivatives showed selectivity towards human carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .

Study 1: Evaluation Against Human Cancer Cell Lines

A comprehensive evaluation was conducted on the compound's efficacy against various human cancer cell lines including HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer). The results indicated that the compound produced a significant reduction in cell viability with IC50 values ranging from 0.65 to 2.41 µM for different derivatives .

CompoundCell LineIC50 (µM)
5aMCF-70.65
5bMDA-MB-2312.41
5cHT-291.50

Study 2: Apoptotic Mechanism Investigation

In another study focused on the apoptotic mechanism, researchers observed that treatment with the compound resulted in increased levels of cleaved caspase-3 and p53 expression in MCF-7 cells. This suggests that the compound not only induces apoptosis but also modulates critical apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors like pyridazine derivatives with oxadiazole-forming reagents. Key steps include:

  • Condensation : Reacting pyridazin-4-amine with a carboxylic acid derivative under acidic conditions.
  • Cyclization : Using dehydrating agents (e.g., POCl₃) or microwave-assisted methods to form the oxadiazole ring .
  • Catalysts : Palladium or copper catalysts may enhance selectivity, while solvents like DMF or toluene optimize reaction kinetics .
  • Yield Optimization : Temperature (80–120°C) and stoichiometric ratios (1:1.2 for amine:acid) are critical. Purity is confirmed via HPLC (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify pyridazine protons (δ 8.5–9.0 ppm) and oxadiazole carbons (δ 160–170 ppm). Carboxylic acid protons appear as a broad singlet (~δ 12–13 ppm) .
  • IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and oxadiazole C=N/C-O stretches (1600–1700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ peaks. Fragmentation patterns validate the heterocyclic backbone .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposition occurs above 150°C; store at -20°C in inert atmospheres (N₂ or Ar) .
  • Hydrolytic Sensitivity : The oxadiazole ring is prone to hydrolysis in aqueous acidic/basic media. Use anhydrous solvents (e.g., DMSO) for long-term storage .
  • Light Sensitivity : UV/Vis studies show photodegradation under prolonged light exposure; amber vials are recommended .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological targets of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level. Frontier molecular orbitals (HOMO/LUMO) predict nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina screens protein targets (e.g., kinase enzymes). Pyridazine and oxadiazole moieties show affinity for ATP-binding pockets .
  • MD Simulations : GROMACS assesses binding stability over 100 ns; RMSD <2 Å indicates robust interactions .

Q. How to resolve contradictions between experimental data and computational predictions in reaction mechanisms?

  • Methodological Answer :

  • Pathway Validation : Use ICReDD’s hybrid approach: combine quantum chemical calculations (e.g., IRC analysis) with kinetic experiments (e.g., stopped-flow spectroscopy) .
  • Error Analysis : Compare activation energies (ΔG‡) from DFT with Arrhenius plots. Discrepancies >5 kcal/mol suggest overlooked intermediates .
  • Feedback Loops : Integrate experimental rate constants into machine learning models (e.g., TensorFlow) to refine computational parameters .

Q. What strategies enhance the selectivity of functionalizing the pyridazine ring without disrupting the oxadiazole core?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters during Pd-catalyzed C-H activation .
  • Directed Metallation : Use LiTMP to deprotonate pyridazine at C3, followed by electrophilic quenching (e.g., iodination) .
  • Microwave-Assisted Reactions : Short reaction times (10–30 min) minimize side reactions (e.g., ring-opening) .

Q. How to assess the compound’s biological activity against disease-relevant targets (e.g., kinases, microbial enzymes)?

  • Methodological Answer :

  • In Vitro Assays :
  • Kinase Inhibition : Use ADP-Glo™ assay for IC₅₀ determination (e.g., EGFR kinase) .
  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-negative bacteria (e.g., E. coli ATCC 25922) .
  • SAR Studies : Modify substituents on pyridazine (e.g., electron-withdrawing groups) to enhance binding to hydrophobic enzyme pockets .

Data Analysis and Experimental Design

Q. What factorial design approaches optimize multi-step synthesis protocols?

  • Methodological Answer :

  • 2⁴ Full Factorial Design : Vary factors like temperature (Levels: 80°C, 100°C), catalyst loading (5%, 10%), solvent polarity (DMF, toluene), and reaction time (12h, 24h). Analyze via ANOVA to identify significant interactions .
  • Response Surface Methodology (RSM) : Central composite design maximizes yield (>80%) while minimizing byproducts .

Q. How to interpret conflicting spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR (25–60°C) detects rotational barriers in the oxadiazole ring .
  • Solvent Isotope Effects : Compare ¹H NMR in D₂O vs. DMSO-d₆ to identify exchangeable protons .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., CCDC deposition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.